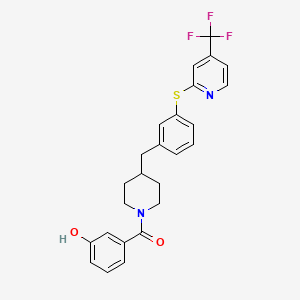
Magl-IN-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It exhibits an inhibitory concentration half-maximal (IC50) value of 2.5 ± 0.4 nM for human MAGL (hMAGL) . MAGL is a serine hydrolase enzyme involved in the hydrolysis of monoacylglycerols into free fatty acids and glycerol, playing a crucial role in the endocannabinoid system by regulating the levels of 2-arachidonoylglycerol (2-AG) .
化学反应分析
Magl-IN-8 undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: Common reagents used in substitution reactions include halogenating agents and nucleophiles.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions, leading to the formation of its constituent parts.
科学研究应用
Magl-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of MAGL and its effects on lipid metabolism.
Biology: Helps in understanding the role of MAGL in the endocannabinoid system and its impact on various biological processes.
Industry: Utilized in the development of new pharmaceuticals targeting MAGL for various therapeutic purposes.
作用机制
Magl-IN-8 exerts its effects by inhibiting the activity of monoacylglycerol lipase. This inhibition leads to an increase in the levels of 2-arachidonoylglycerol (2-AG), which is an endogenous agonist of cannabinoid receptors 1 and 2 (CB1R and CB2R). The inhibition of MAGL also reduces the production of arachidonic acid and its downstream eicosanoids, thereby modulating inflammatory and neuroprotective pathways .
相似化合物的比较
Magl-IN-8 is compared with other similar compounds such as:
Magl-IN-9: Another reversible inhibitor of MAGL with an IC50 value of 2.7 nM.
Magl-IN-10: Exhibits favorable ADME properties and low in vivo toxicity, applicable in cancer and neurological disorder studies.
Magl-IN-11:
This compound stands out due to its potent inhibitory activity and specific applications in studying the endocannabinoid system and related therapeutic areas.
属性
分子式 |
C25H23F3N2O2S |
|---|---|
分子量 |
472.5 g/mol |
IUPAC 名称 |
(3-hydroxyphenyl)-[4-[[3-[4-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]methyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C25H23F3N2O2S/c26-25(27,28)20-7-10-29-23(16-20)33-22-6-1-3-18(14-22)13-17-8-11-30(12-9-17)24(32)19-4-2-5-21(31)15-19/h1-7,10,14-17,31H,8-9,11-13H2 |
InChI 键 |
DKZSLMUJNIBFIE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CC2=CC(=CC=C2)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=CC(=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















